2,5-Bis(trifluoromethyl)cinnamic acid
Overview
Description
2,5-Bis(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H6F6O2. It is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring of cinnamic acid. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .
Mode of Action
It is known to interact with hydrophobic guest molecules and polymers forming the micelle core
Biochemical Pathways
As a derivative of cinnamic acid, it may potentially influence pathways related to phenylpropanoids, flavonoids, and lignols . .
Result of Action
Its role as a hydrophobic probe suggests it may influence the behavior of hydrophobic guest molecules and polymers within micelle cores .
Biochemical Analysis
Biochemical Properties
2,5-Bis(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, in certain cell types, this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways involved in cell growth and survival . Additionally, this compound can induce apoptosis in specific cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can depend on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are significantly influenced by the administered dose .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and elimination from the body . The compound can also affect the levels of various metabolites, thereby influencing metabolic flux. These interactions highlight the compound’s potential impact on overall metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trifluoromethyl)cinnamic acid typically involves the reaction of 2,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cinnamic acids, hydrocinnamic acids, and other derivatives with modified functional groups .
Scientific Research Applications
2,5-Bis(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)cinnamic acid
- 2-(Trifluoromethyl)cinnamic acid
- 3-(Trifluoromethyl)cinnamic acid
Comparison: 2,5-Bis(trifluoromethyl)cinnamic acid is unique due to the presence of two trifluoromethyl groups at the 2 and 5 positions on the phenyl ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its mono-substituted counterparts. The presence of two trifluoromethyl groups also enhances its lipophilicity, making it more effective in certain biological and industrial applications .
Properties
IUPAC Name |
(E)-3-[2,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6O2/c12-10(13,14)7-2-3-8(11(15,16)17)6(5-7)1-4-9(18)19/h1-5H,(H,18,19)/b4-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTZFZJTSGSPPB-DAFODLJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199588 | |
Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312619-48-0 | |
Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312619-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[2,5-Bis(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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